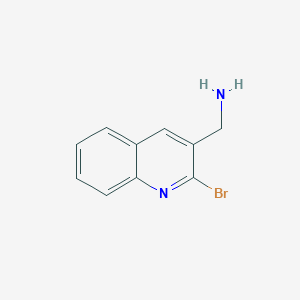

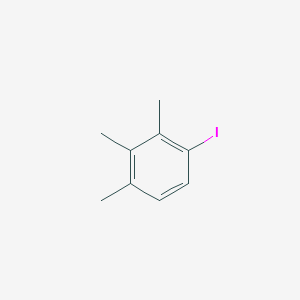

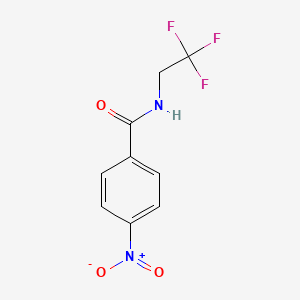

![molecular formula C8H5NO2 B1610036 Furo[2,3-b]pyridine-5-carbaldehyde CAS No. 201470-89-5](/img/structure/B1610036.png)

Furo[2,3-b]pyridine-5-carbaldehyde

Descripción general

Descripción

Furo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound that has gained significant interest in scientific research due to its unique structure and potential applications. This compound is a derivative of pyridine and contains a furan ring fused to the pyridine nucleus. Furo[2,3-b]pyridine-5-carbaldehyde has been shown to possess various biological activities, making it a promising candidate for drug discovery and development.

Aplicaciones Científicas De Investigación

Organic Synthesis

Scientific Field

Organic Chemistry Summary of Application: Furo[2,3-b]pyridine derivatives are pivotal in organic synthesis due to their presence in various bioactive compounds. They serve as key intermediates in the construction of complex molecules. Experimental Procedures: The synthesis often involves multi-catalytic protocols, including gold, palladium, and phosphoric acid catalysis, enabling a relay cycloisomerisation/asymmetric [4+2] cycloaddition process . Results and Outcomes: The process yields a diversity of furo[2,3-b]pyridine derivatives with good to excellent yields, diastereo, and enantioselectivities. These derivatives can be further converted to complex heterocycles .

Pharmaceutical Research

Scientific Field

Medicinal Chemistry Summary of Application: In pharmaceutical research, furo[2,3-b]pyridine-5-carbaldehyde is utilized for the synthesis of compounds with potential therapeutic effects. Experimental Procedures: The compound is used to construct pharmacophores through various synthetic routes, which are then tested for biological activity. Results and Outcomes: The synthesized compounds are evaluated for their efficacy, potency, and selectivity in various biological assays, contributing to the discovery of new drugs .

Material Science

Scientific Field

Material Science Summary of Application: This compound plays a role in the development of new materials with specific electronic or photonic properties. Experimental Procedures: It is incorporated into polymers or small molecules to alter material properties such as conductivity or fluorescence. Results and Outcomes: The incorporation of furo[2,3-b]pyridine-5-carbaldehyde leads to materials with enhanced performance in their respective applications .

Chemical Engineering Processes

Scientific Field

Chemical Engineering Summary of Application: Furo[2,3-b]pyridine-5-carbaldehyde is involved in the optimization of chemical processes, such as catalysis and reaction engineering. Experimental Procedures: It is used in the development of catalysts and reaction conditions that improve the efficiency and selectivity of chemical reactions. Results and Outcomes: The use of this compound in engineering processes has led to more sustainable and cost-effective chemical production methods .

Analytical Chemistry Techniques

Scientific Field

Analytical Chemistry Summary of Application: The compound is used as a standard or reagent in analytical techniques to quantify or identify other substances. Experimental Procedures: It may be used in chromatography, spectroscopy, or as a derivatization agent to aid in the analysis of complex mixtures. Results and Outcomes: Its use improves the accuracy and sensitivity of analytical methods, allowing for the detection of trace amounts of analytes .

Biochemistry Experiments

Scientific Field

Biochemistry Summary of Application: In biochemistry, furo[2,3-b]pyridine-5-carbaldehyde is used in the study of enzyme reactions and metabolic pathways. Experimental Procedures: It acts as a substrate or inhibitor in enzymatic assays to elucidate the mechanism of action or to screen for enzyme activity. Results and Outcomes: The compound helps in understanding the biochemical processes at the molecular level, which is crucial for the development of biochemical assays .

This analysis provides a detailed overview of the multifaceted applications of Furo[2,3-b]pyridine-5-carbaldehyde in scientific research, highlighting its versatility and importance in various fields of study.

Asymmetric Synthesis

Scientific Field

Organic Chemistry Summary of Application: This compound is used in asymmetric synthesis to create enantioenriched furo[2,3-b]pyridines, which are important for developing pharmaceuticals with high enantiomeric purity. Experimental Procedures: A multi-catalytic protocol involving gold, palladium, and phosphoric acid catalysis is used, enabling a relay cycloisomerisation/asymmetric [4+2] cycloaddition process . Results and Outcomes: The process results in furo[2,3-b]pyridine derivatives with uniformly good to excellent yields, diastereo, and enantioselectivities .

Chemoselective Synthesis

Scientific Field

Synthetic Chemistry Summary of Application: Furo[2,3-b]pyridine-5-carbaldehyde is pivotal in chemoselective synthesis, allowing access to complex molecules like furo[2,3-b]pyrroles. Experimental Procedures: A carbene-catalyzed chemoselective reaction of unsymmetric enedials is employed to achieve concise access to bicyclic furo[2,3-b]pyrroles derivatives . Results and Outcomes: The method provides excellent selectivity and enables efficient assembly of furo[2,3-b]pyrrole structural moieties, which are widely found in natural products and pharmaceuticals .

Antimicrobial and Antiproliferative Research

Scientific Field

Pharmacology Summary of Application: Compounds containing the furo[2,3-b]pyridine scaffold, such as Furo[2,3-b]pyridine-5-carbaldehyde, are studied for their antimicrobial and antiproliferative activities. Experimental Procedures: These compounds are synthesized and tested against various microbial strains and cancer cell lines to assess their biological activities. Results and Outcomes: Studies have shown that these compounds exhibit significant antimicrobial, anti-infective, and antiproliferative activities, making them promising candidates for drug development .

Propiedades

IUPAC Name |

furo[2,3-b]pyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-5-6-3-7-1-2-11-8(7)9-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCYSWDDJAHDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=NC=C(C=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444256 | |

| Record name | furo[2,3-b]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[2,3-b]pyridine-5-carbaldehyde | |

CAS RN |

201470-89-5 | |

| Record name | furo[2,3-b]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

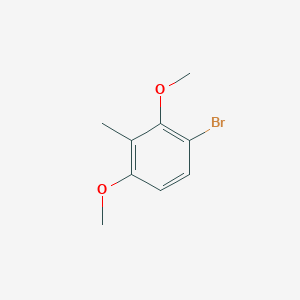

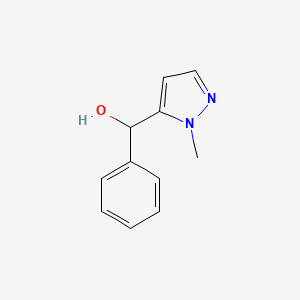

![3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1609959.png)